4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a versatile organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is particularly notable for its utility in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the synthesis of biaryls and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Bromination: The starting material, 2-fluoropyridine, undergoes bromination to introduce the bromo group at the 4-position.
Borylation: The brominated pyridine is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and base (e.g., potassium acetate or sodium carbonate).
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is highly reactive in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. It can also undergo other reactions such as:
Oxidation: Conversion to the corresponding pyridine N-oxide.
Reduction: Reduction of the bromo group to form the corresponding pyridine derivative.
Substitution: Replacement of the bromo group with other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols, and suitable solvents.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling with aryl halides.
Pyridine N-oxides: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is extensively used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of biological systems and the development of bioactive compounds.
Medicine: In the design and synthesis of drug candidates, particularly those targeting various diseases.
Industry: In the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exerts its effects involves its participation in cross-coupling reactions. The compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The molecular targets and pathways involved are primarily related to the formation of biaryl structures, which are crucial in the development of various organic compounds.
Comparison with Similar Compounds
4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its specific substitution pattern and reactivity profile. Similar compounds include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Used in similar cross-coupling reactions but with a different heterocyclic core.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Another boronic acid derivative with a thiazole ring, used in different synthetic applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETLUCVKIRUGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656768 | |
Record name | 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-79-7 | |
Record name | 4-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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